2-(1H-Indol-3-ylsulfanyl)-ethylamine
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Overview
Description
2-(1H-Indol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a significant heterocyclic structure in organic chemistry, and a sulfanyl-ethylamine side chain. The presence of the indole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-ylsulfanyl)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole ring system. This can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of Sulfanyl Group:
Attachment of Ethylamine: The final step involves the attachment of the ethylamine side chain. This can be done through nucleophilic substitution reactions, where the sulfanyl group is reacted with an ethylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the indole ring system using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(1H-Indol-3-ylsulfanyl)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-ethylamine involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The sulfanyl-ethylamine side chain may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the sulfanyl group.
Serotonin: A neurotransmitter with an indole ring system and an amine side chain.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Uniqueness
2-(1H-Indol-3-ylsulfanyl)-ethylamine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other indole derivatives and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVSHZUUUCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365918 |
Source
|
Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-52-1 |
Source
|
Record name | 2-(1H-Indol-3-ylthio)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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